Methyl 6-octadecenoate
Overview
Description
Methyl 6-octadecenoate, also known as Methyl cis-6-octadecenoate or Methyl petroselinate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The molecular formula of Methyl 6-octadecenoate is C19H36O2 .
Molecular Structure Analysis
The molecular structure of Methyl 6-octadecenoate consists of 19 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is QRTVDKVXAFJVRU-YPKPFQOOSA-N .Physical And Chemical Properties Analysis
Methyl 6-octadecenoate has a molecular weight of 296.49 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 370.9±21.0 °C at 760 mmHg . The melting point is -1°C (lit.) . The flash point is 92.4±20.4 °C .Scientific Research Applications
Cetane Numbers of Fatty Acid Methyl Esters : Methyl 6-octadecenoate, along with other esters, is evaluated for its cetane number, which is essential in assessing diesel fuel quality. The study found that methyl esters from different fatty acids, including methyl 6-octadecenoate, have cetane numbers close to that of methyl oleate, an important biodiesel component (Knothe, 2014).
Regio- and Stereochemical Analysis : Research on trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides includes the study of methyl esters such as methyl 6-octadecenoate. This work is significant for understanding the chemical structure and properties of these esters (Hamberg, 1991).
Chromatographic Properties : The chromatographic properties of cis and trans methyl octadecenoates, including methyl 6-octadecenoate, are explored, offering insights into the identification and separation of isomers (Gunstone et al., 1967).
Thermal Reaction with Iodine : A study demonstrates that methyl octadecenoates are formed from the thermal reaction of methyl linoleate in the presence of iodine, providing insights into the reaction mechanisms and product formation (Kubota, 1981).
Complete Series of Methyl Epoxyoctadecanoates : This research involves the preparation of methyl epoxyoctadecanoates, including methyl 6-octadecenoate, and examines their melting points, chromatographic, and spectroscopic behavior (Gunstone & Jacobsberg, 1972).
Isomerization and Deuterium Distribution : The study focuses on the isomerization and distribution of deuterium during the catalytic deuteration of methyl cis-9-octadecenoate, offering insights into chemical reactions and mechanisms involving methyl 6-octadecenoate (Dutton et al., 1968).
Synthesis of Geometric Isomers : Research on the synthesis of various deuterated octadecenoates, including isomers of methyl 6-octadecenoate, contributes to metabolism studies in humans (Rakoff & Emken, 1978).
Gas Chromatographic Analysis : The study offers a reappraisal of the equivalent chain-lengths of methyl ester derivatives of fatty acids, including methyl 6-octadecenoate, using gas chromatography (Christie, 1988).
Vanadium-Catalyzed Transformation : This research examines the transformation of hydroperoxy-octadecadienoic acid into various compounds, including methyl 6-octadecenoate, using vanadium catalysts, providing insights into chemical transformations and synthesis (Hamberg, 1987).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-octadec-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-octadecenoate | |
CAS RN |
52355-31-4 | |
Record name | Methyl 6-octadecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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